(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of nitriles and nitro compounds. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of both cyano and nitro functional groups in the molecule suggests potential reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of such compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Lithium aluminum hydride, ethanol
Substitution: Nitric acid, sulfuric acid for nitration; halogens for halogenation
Major Products Formed
Reduction of Nitro Groups: Corresponding amines
Reduction of Cyano Group: Corresponding amine
Substitution Reactions: Various substituted aromatic compounds
Scientific Research Applications
Chemistry
(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is used as an intermediate in organic synthesis. It can be a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, compounds with nitro and cyano groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound may be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and polymers. Their reactivity makes them valuable in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and cyano groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a different position of the nitro group.
(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a different position of the nitro group.
Uniqueness
The unique combination of functional groups in (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE provides distinct reactivity and potential applications compared to its analogs. The specific arrangement of the nitro groups can influence the compound’s chemical behavior and biological activity.
Properties
Molecular Formula |
C17H12N4O5 |
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Molecular Weight |
352.30 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H12N4O5/c1-11-5-6-15(16(7-11)21(25)26)19-17(22)13(10-18)8-12-3-2-4-14(9-12)20(23)24/h2-9H,1H3,(H,19,22)/b13-8+ |
InChI Key |
XRKIMBGMHWEEKG-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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